molecular formula C5H9NO4S B088418 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid CAS No. 1219828-27-9

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

Cat. No. B088418
M. Wt: 179.2 g/mol
InChI Key: HBOQFIHAKZBLJA-UHFFFAOYSA-N
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Description

Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a methyl group . They are often used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

While specific synthesis methods for “1-(Methylsulfonyl)-3-azetidinecarboxylic Acid” are not available, methylsulfonyl compounds are generally synthesized through reactions involving methanesulfonyl chloride . Protodeboronation of alkyl boronic esters is another method used in the synthesis of certain methylsulfonyl compounds .


Molecular Structure Analysis

Methylsulfonyl compounds typically feature a sulfonyl functional group (SO2), which is characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a carbon atom .


Chemical Reactions Analysis

Methylsulfonyl compounds are known to be highly reactive and can serve as precursors to many other compounds . They can undergo various chemical reactions, including those with alcohols to form methanesulfonates .


Physical And Chemical Properties Analysis

Physical and chemical properties can vary greatly among methylsulfonyl compounds. For example, dimethyl sulfone is a colorless solid that is relatively chemically inert .

Scientific Research Applications

Another compound, Boronic acids, has been increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .

  • Methanesulfonic Acid (MSA)

    • MSA is an organosulfuric, colorless liquid with the molecular formula CH3SO3H .
    • It can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) .
    • It has been used in the microelectronic and electroplating industries since the 1980s .
  • Indole Derivatives

    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • They have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to multiple receptors helpful in developing new useful derivatives .
  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

    • NSAIDs are used to treat a wide range of inflammatory diseases, such as pain, fever, and arthritis .
    • The inflammatory process starts with the biotransformation of arachidonic acid (AA) in the cell membrane, and is then catalyzed by both cyclooxygenases (COXs) .
  • Methanesulfonic Acid (MSA)

    • MSA is an organosulfuric, colorless liquid with the molecular formula CH3SO3H .
    • It can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) .
    • It has been used in the microelectronic and electroplating industries since the 1980s .
  • Indole Derivatives

    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • They have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to multiple receptors helpful in developing new useful derivatives .
  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

    • NSAIDs are used to treat a wide range of inflammatory diseases, such as pain, fever, and arthritis .
    • The inflammatory process starts with the biotransformation of arachidonic acid (AA) in the cell membrane, and is then catalyzed by both cyclooxygenases (COXs) .

Safety And Hazards

Safety and hazards associated with methylsulfonyl compounds depend on the specific compound. For example, methanesulfonyl chloride is corrosive and harmful if swallowed .

Future Directions

Research into methylsulfonyl compounds is ongoing, with potential applications in various fields including medicine and organic synthesis .

properties

IUPAC Name

1-methylsulfonylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c1-11(9,10)6-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOQFIHAKZBLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617680
Record name 1-(Methanesulfonyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)-3-azetidinecarboxylic Acid

CAS RN

1219828-27-9
Record name 1-(Methanesulfonyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methanesulfonylazetidine-3-carboxylic acid
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